1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one: Structural Properties, Synthesis, and Pharmacological Potential
1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one: Structural Properties, Synthesis, and Pharmacological Potential
An in-depth technical guide on the chemical structure, synthesis, and pharmacological properties of 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one.
Executive Summary
In modern medicinal chemistry, spirooxindoles represent a "privileged scaffold." The unique 3D architecture of the spiro[indoline-3,3'-pyrrolidin]-2-one core provides a rigid, non-planar framework that perfectly positions pharmacophores to interact with complex protein surfaces, such as G-protein coupled receptors (GPCRs)[1] and protein-protein interactions (PPIs)[2]. Specifically, 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one (CAS: 1422063-33-9) serves as a highly versatile, lead-like building block[3]. The incorporation of an N1-isobutyl substitution significantly alters the molecule's lipophilicity and steric profile, making it an ideal starting point for developing targeted therapeutics, most notably inhibitors of the MDM2-p53 axis[4].
Chemical Architecture & Physicochemical Profiling
The structural genius of 1-isobutylspiro[indoline-3,3'-pyrrolidin]-2-one lies in its three distinct domains, each contributing to its pharmacokinetic and pharmacodynamic profile:
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The Oxindole Core: This moiety acts as a bioisostere for the indole ring of Tryptophan. In the context of MDM2 inhibition, it perfectly mimics the Trp23 residue of the p53 alpha-helix, anchoring the molecule deep within the target's hydrophobic cleft[4].
-
The Spiro-Pyrrolidine Ring: The spiro fusion at the C3 position of the indoline restricts conformational flexibility. This entropy-lowering feature enhances binding affinity by pre-organizing the molecule into its active conformation, preventing the energy penalty associated with folding flexible acyclic analogs[1].
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The N1-Isobutyl Group: Alkylation at the indoline nitrogen (N1) with an isobutyl group (
) eliminates a hydrogen bond donor, increases lipophilicity, and enhances cell membrane permeability. Furthermore, the branched steric bulk shields the oxindole amide bond from enzymatic hydrolysis[5].
Table 1: Physicochemical Properties
Data synthesized from computational models and chemical registry databases[6],[3],[5].
| Property | Value | Structural Implication |
| IUPAC Name | 1-isobutylspiro[indoline-3,3'-pyrrolidin]-2-one | Defines the N1 substitution and spiro linkage. |
| CAS Registry Number | 1422063-33-9 | Unique chemical identifier. |
| Molecular Formula | C₁₅H₂₀N₂O | Base formula for the N1-alkylated core. |
| Molecular Weight | 244.33 g/mol | Highly lead-like; leaves ample room (<500 Da) for further functionalization. |
| H-Bond Donors | 1 | Located at the pyrrolidine N1' position; ideal for vectoring water-soluble groups. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and pyrrolidine nitrogen. |
| Rotatable Bonds | 2 | Confined to the isobutyl linkage, maintaining overall core rigidity. |
Synthetic Methodology: 1,3-Dipolar Cycloaddition
To construct the spiro[indoline-3,3'-pyrrolidin]-2-one core, the most robust, stereoselective, and atom-economical method is the multicomponent 1,3-dipolar cycloaddition of an azomethine ylide with a 3-alkylideneoxindole[7].
Step-by-Step Protocol:
-
Preparation of the Dipolarophile: React 1-isobutyl isatin (the starting material) with an active methylene compound (e.g., malononitrile) via a Knoevenagel condensation. Conduct the reaction in ethanol with a catalytic amount of piperidine at room temperature for 2 hours to yield the 1-isobutyl-3-alkylideneoxindole.
-
Generation of the Azomethine Ylide: In a separate vessel, mix an
-amino acid (e.g., sarcosine) with an aldehyde (e.g., a substituted benzaldehyde) in a solvent mixture of toluene and methanol (1:1). Heating this mixture induces a decarboxylative condensation, generating the highly reactive azomethine ylide intermediate in situ. -
Cycloaddition: Add the dipolarophile to the ylide solution. Reflux the mixture at 90°C for 6–12 hours. The ylide attacks the exocyclic double bond of the dipolarophile in a concerted, stereospecific manner.
-
Isolation & Purification: Quench the reaction, evaporate the solvent under reduced pressure, and purify the crude mixture via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 1-isobutylspirooxindole derivative.
Fig 1. 1,3-Dipolar cycloaddition workflow for 1-isobutylspirooxindole synthesis.
Mechanism of Action: Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 is negatively regulated by MDM2, an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, targeting it for proteasomal degradation[2]. In many cancers, MDM2 is overexpressed, effectively neutralizing wild-type p53[4].
Derivatives built upon the 1-isobutylspiro[indoline-3,3'-pyrrolidin]-2-one scaffold act as potent, non-peptide MDM2 inhibitors. The mechanism of action relies on mimicking the
Fig 2. MDM2-p53 signaling pathway and spirooxindole intervention.
Structure-Activity Relationship (SAR) Dynamics
The choice of an isobutyl group at the N1 position is a calculated SAR optimization:
-
Versus N-H (Unsubstituted): An unsubstituted indoline nitrogen acts as a hydrogen bond donor, which is energetically unfavorable when the vector points toward the lipophilic edge of the MDM2 binding cleft. It is also highly susceptible to rapid phase I metabolism.
-
Versus N-Methyl: While an N-methyl group removes the H-bond donor, it lacks the steric bulk required to optimally fill the hydrophobic space at the edge of the receptor pocket.
-
The Isobutyl Advantage: The branched aliphatic chain of the isobutyl group significantly increases the LogP, enhancing cell membrane penetration. The steric bulk also physically shields the adjacent oxindole amide bond from enzymatic hydrolysis, improving the compound's half-life in vivo while maintaining enough rotational freedom to adapt to the target surface.
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
To validate the binding affinity (
Assay Principle: A small fluorescent tracer (FITC-labeled p53 peptide) bound to a large protein (MDM2) exhibits a high polarization signal (mP) due to slow rotational relaxation. A successful spirooxindole inhibitor will competitively displace the tracer, causing it to tumble rapidly in solution and drop the mP signal.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare the assay buffer containing 50 mM NaCl, 10 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA, and 0.05% Tween-20 to prevent non-specific binding.
-
Complex Formation: Mix recombinant human MDM2 protein (final concentration: 10 nM) with the FITC-p53 peptide tracer (final concentration: 1 nM) in the assay buffer.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 1-isobutylspirooxindole derivative in 100% DMSO.
-
Incubation: Transfer 1 µL of the compound dilution into a 384-well black, flat-bottom microplate. Add 19 µL of the MDM2/Tracer complex to each well. Incubate in the dark at room temperature for 30 minutes to reach equilibrium.
-
Measurement: Read the plate on a microplate reader (e.g., PHERAstar) with excitation at 485 nm and emission at 530 nm.
-
Orthogonal Validation: Calculate the Z'-factor using DMSO as the negative control and a known inhibitor (e.g., Nutlin-3a) as the positive control. A Z'-factor > 0.5 validates the assay's trustworthiness and robustness.
References
-
Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules (MDPI). Available at:[Link]
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules (MDPI/NIH). Available at:[Link]
-
Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Cells (MDPI). Available at:[Link]
-
PubChem Compound Summary for CID 56940703, Spiro[indole-3,3'-pyrrolidin]-2(1H)-one. National Center for Biotechnology Information. Available at:[Link]
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